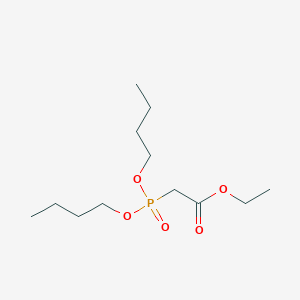
1,3-Dioxolane-2-methanol, 2,4-dimethyl-
Overview
Description
1,3-Dioxolane-2-methanol, 2,4-dimethyl- is a chemical compound with the molecular formula C6H12O3 . It is also known by other names such as (2,4-Dimethyl-1,3-dioxolan-2-yl)methanol and 2,4-Dimethyl-1,3-dioxolane-2-methanol . The compound has a molecular weight of 132.16 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is (2,4-dimethyl-1,3-dioxolan-2-yl)methanol . The InChI representation isInChI=1S/C6H12O3/c1-5-3-8-6(2,4-7)9-5/h5,7H,3-4H2,1-2H3 . The Canonical SMILES representation is CC1COC(O1)(C)CO . Physical And Chemical Properties Analysis
The compound has a molecular weight of 132.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass is 132.078644241 g/mol and the Monoisotopic Mass is also 132.078644241 g/mol . The Topological Polar Surface Area is 38.7 Ų . The Heavy Atom Count is 9 .Scientific Research Applications
Chemical Structure and Properties
This compound has the molecular formula C6H12O3 and a molecular weight of 132.1577 . It’s also known by other names such as 2,4-Dimethyl-1,3-dioxolane-2-methanol and 2,5-Dimethyl-2-(hydroxymethyl)-1,3-dioxolane .
Potential Use as a Protecting Group
Due to its structural similarity to solketal, it might have potential uses as a protecting group for carbonyl functionalities. Protecting groups are used in chemistry to temporarily mask reactive groups to prevent unwanted reactions from occurring.
Production of Solketal
The compound has been used in the production of solketal , an oxygenated additive to fuel . Solketal is a relatively high-boiling solvent and reagent that is miscible with water and organic solvents that range in polarity from alcohols to hydrocarbons .
Use in Biofuel Production
The compound has been used in the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), which is used in biofuels . Biofuels are the leading contenders and are fossil fuel alternatives that are made from organic material .
Use in Organic Synthesis
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol may be used to prepare ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane and ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate)-1,3-dioxolane . These compounds are useful in various organic synthesis reactions .
Use in Catalyst Preparation
The compound has been used in a two-step activated carbon preparation technique from corncob . The derived catalysts have been characterized using various techniques for the determination of their structural properties .
Mechanism of Action
Mode of Action
It’s suggested that ethanol may cause adduct formation with carbonyl compounds (hemiacetals), which behave as active intermediates of the condensation . This suggests that the compound might interact with its targets through a similar mechanism, but more research is needed to confirm this.
Biochemical Pathways
It’s possible that the compound could affect pathways related to the metabolism of carbonyl compounds, given its potential interaction with these molecules .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
It’s known that the compound is a relatively high-boiling solvent and is miscible with water and organic solvents that range in polarity from alcohols to hydrocarbons . This suggests that the compound’s action could potentially be influenced by the polarity of its environment.
properties
IUPAC Name |
(2,4-dimethyl-1,3-dioxolan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5-3-8-6(2,4-7)9-5/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMZBDSPZJJXJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337111 | |
| Record name | 1,3-Dioxolane-2-methanol, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolane-2-methanol, 2,4-dimethyl- | |
CAS RN |
53951-43-2 | |
| Record name | 1,3-Dioxolane-2-methanol, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dimethyl-1,3-dioxolan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl 2-[5-(4-methylphenoxy)pentyl]propanedioate](/img/structure/B1656654.png)






![1-[4-(2,3,5-Trimethylphenoxy)butyl]piperidine](/img/structure/B1656664.png)


![1-[3-(2-Chlorophenoxy)propyl]pyrrolidine](/img/structure/B1656668.png)

![5-(Phenylmethylene)-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1656672.png)